MART-1 (26-35) is a peptide derived from the Melan-A (MART-1) protein, which is recognized as a melanoma-associated antigen. This peptide plays a crucial role in immune responses against melanoma, particularly in its recognition by cytotoxic T lymphocytes. The sequence of MART-1 (26-35) is significant due to its immunogenic properties, making it a target for cancer immunotherapy.
MART-1 (26-35) can be synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, ensuring high purity and specific modifications if necessary.
The synthesis typically involves the following steps:
The molecular formula of MART-1 (26-35) is , with a molecular weight of approximately 943.12 g/mol . The peptide sequence consists of ten amino acids, specifically designed to bind effectively to HLA-A*0201.
Structural studies have shown that MART-1 (26-35) adopts distinct conformations when bound to HLA-A*0201, influencing T cell receptor recognition . This conformational flexibility is critical for its immunogenicity.
MART-1 (26-35) participates in several biochemical interactions:
The binding affinity and stability of MART-1 (26-35) can be enhanced through modifications such as substituting specific amino acids, which can improve its immunogenic properties .
The mechanism of action involves several steps:
Studies indicate that vaccination strategies incorporating MART-1 (26-35) have shown promise in enhancing anti-tumor immune responses in clinical settings .
MART-1 (26-35) appears as a lyophilized powder and should be stored at -20°C to maintain stability .
The peptide exhibits solubility in aqueous solutions and retains its functional properties when properly stored. Its stability can be affected by factors such as pH and temperature.
MART-1 (26-35) has significant applications in:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2